molecular formula C9H19NO B13600286 3-(2-Methylpropoxy)piperidine

3-(2-Methylpropoxy)piperidine

Cat. No.: B13600286
M. Wt: 157.25 g/mol
InChI Key: USDIAPRBFLTNAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isobutoxypiperidine is a chemical compound with the molecular formula C9H19NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutoxypiperidine typically involves the reaction of piperidine with isobutyl alcohol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution on the piperidine ring .

Industrial Production Methods: Industrial production of 3-Isobutoxypiperidine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Isobutoxypiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of functionalized piperidine derivatives .

Scientific Research Applications

3-Isobutoxypiperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Isobutoxypiperidine involves its interaction with various molecular targets. In medicinal chemistry, it may act on specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

  • 3-Isobutylmorpholine
  • 3-Methoxypiperidine
  • 4-Ethoxypiperidine

Comparison: 3-Isobutoxypiperidine is unique due to its isobutoxy group, which imparts distinct chemical properties compared to other piperidine derivatives.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

3-(2-methylpropoxy)piperidine

InChI

InChI=1S/C9H19NO/c1-8(2)7-11-9-4-3-5-10-6-9/h8-10H,3-7H2,1-2H3

InChI Key

USDIAPRBFLTNAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1CCCNC1

Origin of Product

United States

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